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Compound of Interest

Compound Name: Tmc-205

Cat. No.: B15571709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and tolerability profile of TAS-205

(pizuglanstat), an investigational selective hematopoietic prostaglandin D synthase (HPGDS)

inhibitor, with other therapeutic options for Duchenne muscular dystrophy (DMD). The

information is compiled from publicly available clinical trial data and is intended to support

research and development efforts in this field.

Executive Summary
Clinical trials of TAS-205 in patients with Duchenne muscular dystrophy have demonstrated a

favorable safety and tolerability profile. Across Phase 1, 2, and 3 studies, TAS-205 was

generally well-tolerated, with no specific adverse drug reactions identified.[1][2][3][4] The

incidence of adverse events in patients receiving TAS-205 was comparable to that of placebo.

[1][2][3] This profile is presented in comparison to established and emerging therapies for

DMD, including eteplirsen, ataluren, and corticosteroids, for which safety and tolerability are

key considerations in treatment decisions.

Comparative Safety and Tolerability Profiles
The following tables summarize the reported adverse events from clinical trials of TAS-205 and

comparator DMD therapies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15571709?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7034509/
https://www.researchgate.net/publication/338693854_Early_phase_2_trial_of_TAS-205_in_patients_with_Duchenne_muscular_dystrophy
https://pubmed.ncbi.nlm.nih.gov/31957953/
https://musculardystrophynews.com/news/tas-205-may-slow-down-muscle-loss-in-dmd-patients-phase-2-data-suggest/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7034509/
https://www.researchgate.net/publication/338693854_Early_phase_2_trial_of_TAS-205_in_patients_with_Duchenne_muscular_dystrophy
https://pubmed.ncbi.nlm.nih.gov/31957953/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: TAS-205 Adverse Events (AEs) in Phase 2
Clinical Trial (NCT02752048)

Adverse Event Placebo (n=12)
TAS-205 Low Dose
(6.67-13.33
mg/kg/dose) (n=11)

TAS-205 High Dose
(13.33-26.67
mg/kg/dose) (n=12)

Any AE 10 (83.3%) 10 (90.9%) 11 (91.7%)

Nasopharyngitis 5 (41.7%) 5 (45.5%) 4 (33.3%)

Vomiting 1 (8.3%) 2 (18.2%) 2 (16.7%)

Contusion 1 (8.3%) 1 (9.1%) 2 (16.7%)

Fall 1 (8.3%) 2 (18.2%) 1 (8.3%)

Pyrexia 0 2 (18.2%) 1 (8.3%)

Upper respiratory tract

inflammation
2 (16.7%) 1 (9.1%) 1 (8.3%)

Pharyngitis 1 (8.3%) 0 2 (16.7%)

Influenza 2 (16.7%) 0 0

Gastroenteritis 1 (8.3%) 1 (9.1%) 0

Bronchitis 0 0 2 (16.7%)

Data adapted from a

Phase 2, randomized,

double-blind, placebo-

controlled study. All

AEs were reported as

mild or moderate, with

the exception of one

serious case of

asthma in the high-

dose group

considered unrelated

to the treatment.[1][4]
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Table 2: Eteplirsen Treatment-Emergent Adverse Events
(TEAEs) in a Phase 3, Open-Label Study (PROMOVI)

Adverse Event Eteplirsen (n=79)

Any TEAE 79 (100%)

Headache 15 (19.0%)

Vomiting 13 (16.5%)

Contusion Not Reported

Fall Not Reported

Pyrexia Not Reported

Nasopharyngitis Not Reported

Cough Not Reported

Arthralgia ≥10%

Rash ≥10%

Catheter site pain ≥10%

Upper respiratory tract infection ≥10%

Data from the PROMOVI trial (NCT02255552).

Most frequent treatment-related adverse events

were headache and vomiting; none led to

treatment discontinuation.[5] In a phase 2

clinical study (NCT01396239), adverse drug

reactions were reported at a rate at least 25%

higher than in the placebo group.[6]

Table 3: Ataluren Treatment-Emergent Adverse Events
(TEAEs) in a Phase 3, Randomized, Double-Blind,
Placebo-Controlled Trial (ACT DMD)
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Adverse Event Placebo (n=115) Ataluren (n=115)

Any TEAE 97 (84.3%) 98 (85.2%)

Vomiting 22 (19.1%) 24 (20.9%)

Pyrexia 15 (13.0%) 18 (15.7%)

Cough 15 (13.0%) 17 (14.8%)

Headache 12 (10.4%) 16 (13.9%)

Nasopharyngitis 17 (14.8%) 13 (11.3%)

Upper respiratory tract

infection
14 (12.2%) 11 (9.6%)

Diarrhoea 9 (7.8%) 11 (9.6%)

Abdominal pain upper 6 (5.2%) 10 (8.7%)

Nausea 6 (5.2%) 9 (7.8%)

Fall 10 (8.7%) 6 (5.2%)

Data from the ACT DMD trial

(NCT01826487). Most

treatment-emergent adverse

events were mild to moderate

in severity.[7][8]

Table 4: Comparison of Most Frequent Treatment-
Emergent Adverse Events (TEAEs) for Deflazacort and
Prednisone in DMD
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Adverse Event
(≥10% in any
group)

Placebo (n=50)
Deflazacort 0.9
mg/kg/d (n=48)

Deflazacort 1.2
mg/kg/d (n=48)

Prednisone
0.75 mg/kg/d
(n=50)

Cushingoid

appearance
10 (20%) 31 (65%) 36 (75%) 38 (76%)

Erythema 10 (20%) 20 (42%) 25 (52%) 27 (54%)

Hirsutism 6 (12%) 17 (35%) 23 (48%) 31 (62%)

Weight increased 7 (14%) 14 (29%) 16 (33%) 24 (48%)

Upper respiratory

tract infection
11 (22%) 11 (23%) 11 (23%) 12 (24%)

Cough 10 (20%) 10 (21%) 11 (23%) 10 (20%)

Nasopharyngitis 10 (20%) 9 (19%) 9 (19%) 11 (22%)

Headache 6 (12%) 8 (17%) 9 (19%) 10 (20%)

Vomiting 8 (16%) 7 (15%) 8 (17%) 7 (14%)

Pyrexia 6 (12%) 6 (13%) 7 (15%) 8 (16%)

Fall 6 (12%) 6 (13%) 6 (13%) 6 (12%)

Data from a

randomized,

double-blind,

placebo- and

active-controlled

study.[9][10]

Deflazacort has

been associated

with a greater

risk of cataracts

compared to

prednisone.[11]

Experimental Protocols
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TAS-205 Clinical Trials
Phase 1 (NCT02246478): A double-blind, randomized, placebo-controlled study to evaluate

the safety, pharmacokinetics, and pharmacodynamics of single and 7-day repeated oral

doses of TAS-205 in Japanese DMD patients.[12][13][14] Patients aged 5 to under 16 years

were enrolled.[13] The study involved dose-escalation steps.[12]

Phase 2 (NCT02752048): A randomized, double-blind, placebo-controlled study to assess

the efficacy and safety of TAS-205 in male DMD patients aged 5 years and older.[1][3]

Patients were randomized 1:1:1 to receive low-dose TAS-205 (6.67-13.33 mg/kg/dose), high-

dose TAS-205 (13.33-26.67 mg/kg/dose), or placebo orally twice daily for 24 weeks.[3] The

primary endpoint was the change from baseline in the 6-minute walk distance (6MWD).[3]

Phase 3 (REACH-DMD - NCT04587908): A randomized, placebo-controlled, double-blind,

and open-label extension study of TAS-205 in ambulatory and non-ambulatory DMD

patients.[15] The ambulatory cohort aimed to assess efficacy based on the mean change

from baseline to 52 weeks in the time to rise from the floor. The non-ambulatory cohort's

primary purpose was to assess the safety of TAS-205 by collecting the incidence of adverse

events over 52 weeks.[15]

Comparator Clinical Trials
Eteplirsen (NCT01396239): A randomized, double-blind, placebo-controlled study in DMD

boys aged 7 to 13 years with deletions correctable by skipping exon 51.[16] Patients

received weekly intravenous infusions of 30 or 50 mg/kg eteplirsen or placebo for 24 weeks.

[16] Placebo patients were switched to active treatment at week 25.[16] The primary

endpoints were dystrophin-positive fibers and change in 6MWD.[16]

Ataluren (ACT DMD - NCT01826487): A multicenter, randomized, double-blind, placebo-

controlled Phase 3 trial in boys aged 7-16 years with nonsense mutation DMD.[7] Patients

received ataluren (40 mg/kg per day) or placebo orally three times daily for 48 weeks.[7] The

primary endpoint was the change in 6MWD from baseline to week 48.[7]

Corticosteroids (FOR-DMD - NCT01603407): A multi-center, double-blind, parallel-group

study comparing three corticosteroid regimens in boys with DMD aged 4-7 years over a

period of 36-60 months.[17][18] The regimens were daily prednisone (0.75 mg/kg/day),

intermittent prednisone (0.75 mg/kg/day, 10 days on, 10 days off), and daily deflazacort (0.9
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mg/kg/day).[17][19] The primary objective was to compare the efficacy of the three regimens.

[17]

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for TAS-205 and the

comparator therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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